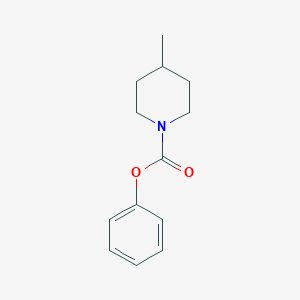

Phenyl 4-methyl-1-piperidinecarboxylate

説明

特性

分子式 |

C13H17NO2 |

|---|---|

分子量 |

219.28g/mol |

IUPAC名 |

phenyl 4-methylpiperidine-1-carboxylate |

InChI |

InChI=1S/C13H17NO2/c1-11-7-9-14(10-8-11)13(15)16-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |

InChIキー |

WURIROSRKBPVMF-UHFFFAOYSA-N |

SMILES |

CC1CCN(CC1)C(=O)OC2=CC=CC=C2 |

正規SMILES |

CC1CCN(CC1)C(=O)OC2=CC=CC=C2 |

製品の起源 |

United States |

Foundational & Exploratory

Structural Dynamics and Synthetic Utility of Phenyl 4-methylpiperidine-1-carboxylate

Executive Summary & Chemical Architecture

Phenyl 4-methylpiperidine-1-carboxylate represents a quintessential "activated carbamate" scaffold. Unlike stable alkyl carbamates (e.g., Boc or Cbz groups) used strictly for protection, phenyl carbamates possess a tuned electrophilicity. The phenoxide leaving group renders the carbonyl susceptible to nucleophilic attack under specific conditions, making this molecule a dual-purpose tool: a covalent inhibitor warhead in medicinal chemistry (targeting serine hydrolases) and a masked isocyanate equivalent in organic synthesis.

Structural Analysis

The molecule consists of three distinct pharmacophoric/reactive domains:

-

The Staying Group (4-Methylpiperidine): A lipophilic, non-planar aliphatic heterocycle. The 4-methyl substitution typically locks the piperidine ring into a chair conformation with the methyl group in the equatorial position to minimize 1,3-diaxial interactions.

-

The Linker (Carbamate Carbonyl): The electrophilic center (

). Its reactivity is modulated by the competing resonance of the nitrogen lone pair (donating) and the phenoxy oxygen (withdrawing). -

The Leaving Group (Phenol): Upon hydrolysis or aminolysis, this moiety is displaced. The pKa of the conjugate acid (phenol, pKa ~10) is significantly lower than that of an aliphatic alcohol (pKa ~16), driving the reaction forward.

Physicochemical Profile

The following parameters are critical for researchers evaluating this scaffold for CNS penetration or oral bioavailability.

| Property | Value (Predicted) | Significance |

| Formula | Core composition | |

| MW | 219.28 g/mol | Fragment-like space (<300 Da) |

| cLogP | ~3.2 - 3.5 | High lipophilicity; likely CNS penetrant |

| TPSA | 29.54 Ų | Excellent membrane permeability |

| H-Bond Acceptors | 2 | Carbonyl O, Ether O |

| H-Bond Donors | 0 | No free NH/OH |

| Rotatable Bonds | 2 | N-C(O) and O-Ph bonds |

Synthetic Methodology

The synthesis of Phenyl 4-methylpiperidine-1-carboxylate is a nucleophilic acyl substitution. The protocol below is optimized for high yield and purity, minimizing the formation of symmetrical urea byproducts.

Reagents & Materials[1][2][3][4][5][6][7][8][9]

-

Substrate: 4-Methylpiperidine (1.0 equiv)

-

Electrophile: Phenyl chloroformate (1.1 equiv)

-

Base: Triethylamine (

) or Pyridine (1.2 equiv) -

Solvent: Dichloromethane (DCM), anhydrous

-

Quench: 1M HCl, Sat.

Step-by-Step Protocol

-

Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with

. Add 4-methylpiperidine (10 mmol) and anhydrous DCM (50 mL). -

Base Addition: Add

(12 mmol) to the solution. Cool the mixture to 0°C using an ice bath. Rationale: Cooling controls the exotherm and prevents decomposition of the chloroformate. -

Electrophile Addition: Dissolve phenyl chloroformate (11 mmol) in DCM (10 mL) and add dropwise over 15 minutes.

-

Observation: A white precipitate (

) will form immediately.

-

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

Workup:

-

Wash organic phase with 1M HCl (2 x 30 mL) to remove unreacted amine and pyridine.

-

Wash with Sat.

to remove any hydrolyzed phenol. -

Wash with Brine, dry over

, and concentrate in vacuo.[1]

-

-

Purification: If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Synthetic Workflow Diagram

Figure 1: Optimized synthetic workflow for phenyl carbamate generation, highlighting critical wash steps for purity.

Mechanistic Utility & Biological Applications[1][11][12]

This scaffold is not merely an end-product; it is a "tunable electrophile." Its utility branches into two distinct fields: Organic Synthesis (Urea formation) and Chemical Biology (Enzyme Inhibition).

Pathway A: The "Masked Isocyanate" (Urea Synthesis)

In organic synthesis, phenyl carbamates act as safer alternatives to isocyanates. When treated with a primary amine and heat (or base), they undergo transcarbamoylation .

-

Mechanism: The amine nucleophile attacks the carbonyl. The tetrahedral intermediate collapses, expelling the phenoxide anion (a good leaving group) to form a urea.

-

Utility: Used to synthesize unsymmetrical ureas without handling toxic phosgene.

Pathway B: Serine Hydrolase Inhibition (Covalent Modification)

In drug discovery, this structure is a classic "suicide substrate" or covalent inhibitor for enzymes like Fatty Acid Amide Hydrolase (FAAH) or Acetylcholinesterase (AChE) .

-

Recognition: The lipophilic 4-methylpiperidine moiety binds to the enzyme's substrate recognition pocket.

-

Acylation: The catalytic Serine residue (nucleophile) attacks the carbamate carbonyl.

-

Inactivation: The phenol is expelled, leaving the enzyme carbamylated (

). -

Kinetics: Unlike acetylated enzymes (which hydrolyze quickly), carbamylated enzymes hydrolyze very slowly (hours to days), effectively shutting down enzymatic activity.

Mechanistic Divergence Diagram

Figure 2: Divergent reactivity profiles. Pathway A yields urea derivatives; Pathway B results in irreversible enzyme inhibition.

Analytical Characterization

To validate the synthesis, researchers should look for these diagnostic signals in

| Moiety | Chemical Shift ( | Multiplicity | Integration | Interpretation |

| Aromatic | 7.35 – 7.10 ppm | Multiplet | 5H | Phenyl ester protons (diagnostic of the carbamate). |

| Piperidine | 4.30 – 4.10 ppm | Broad Doublet | 2H | Protons adjacent to Nitrogen (deshielded by carbamate). |

| Piperidine | 2.95 – 2.80 ppm | Triplet/Multiplet | 2H | Axial protons adjacent to Nitrogen. |

| Piperidine | 1.70 – 1.60 ppm | Multiplet | 1H | Methine proton at C4 position. |

| Methyl | 0.98 – 0.92 ppm | Doublet ( | 3H | The 4-methyl group (diagnostic for the specific piperidine). |

Mass Spectrometry (ESI+):

-

Expected

-

Fragmentation often shows loss of the phenoxy group (

).

References

-

Adibekian, A., et al. (2011).[2] "Optimization of phosphosulfate binding to serine hydrolases." Journal of the American Chemical Society, 133(42), 16901-16909. (Context on serine hydrolase inhibitor design).

-

Lizza, J. R., & Wipf, P. (2020).[3] "Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate." Organic Syntheses, 97, 96-124.[3] (Protocol grounding for piperidine carbamate synthesis).

-

Barancelli, D. A., et al. (2022). "Phenyloxycarbonyl (Phoc) Carbamate: Chemoselective Reactivity and Deprotection Study." ACS Omega, 7(49), 44861-44868. (Mechanistic insight into phenyl carbamate reactivity).

-

Kathuria, S., et al. (2003). "Modulation of anxiety through blockade of anandamide hydrolysis." Nature Medicine, 9, 76–81. (Foundational work on piperidine/cyclohexyl carbamates as FAAH inhibitors).

Sources

4-methylpiperidine-1-carboxylic acid phenyl ester properties

Technical Whitepaper: Phenyl 4-methylpiperidine-1-carboxylate

Executive Summary

Phenyl 4-methylpiperidine-1-carboxylate (CAS: 2564-83-2 / PubChem CID: 755382) serves a critical dual role in modern chemical biology and organic synthesis. Structurally, it is an activated carbamate , featuring a lipophilic 4-methylpiperidine core coupled to a phenoxy leaving group.[1]

To the medicinal chemist, this compound represents a template for covalent serine hydrolase inhibitors (specifically Fatty Acid Amide Hydrolase - FAAH), utilizing the carbamate group to irreversibly modify active site serine residues. To the synthetic organic chemist, it functions as a robust, non-volatile equivalent to isocyanates, enabling the synthesis of unsymmetrical ureas under mild conditions without the safety hazards associated with phosgene derivatives.

Physicochemical Profile

The reactivity of this compound is dictated by the electronic properties of the phenoxy group. Unlike alkyl carbamates (which are generally inert), the phenyl ester creates an electrophilic carbonyl center susceptible to nucleophilic attack.

Table 1: Core Chemical Specifications

| Property | Value / Description | Note |

| IUPAC Name | Phenyl 4-methylpiperidine-1-carboxylate | |

| Formula | ||

| Molecular Weight | 219.28 g/mol | |

| Physical State | White to off-white solid (typically) | Low-melting solid depending on purity.[1][2][3] |

| Solubility | Soluble in DCM, DMSO, DMF, MeOH. | Poor water solubility.[1][4] |

| LogP (Calc) | ~3.0 - 3.1 | Lipophilic; crosses blood-brain barrier (BBB).[1] |

| H-Bond Acceptors | 2 | Carbonyl oxygen, Ether oxygen.[1] |

| Key Reactivity | Nucleophilic Acyl Substitution | Driven by phenol leaving group ( |

Spectral Signature (Diagnostic)

-

NMR (Typical in

-

IR Spectroscopy: Strong carbonyl stretch (

) at ~1720–1740

Synthetic Protocols

The synthesis of Phenyl 4-methylpiperidine-1-carboxylate requires strict control of temperature to prevent bis-acylation or hydrolysis.[1] The Phenyl Chloroformate Method is the industry standard for high purity.[1]

Protocol A: Synthesis via Phenyl Chloroformate

-

Reagents: 4-Methylpiperidine (1.0 eq), Phenyl Chloroformate (1.1 eq), Triethylamine (

, 1.5 eq), Dichloromethane (DCM, anhydrous). -

Reaction Scale: 10 mmol baseline.

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with 4-methylpiperidine (1.0 g, 10 mmol) and

(2.1 mL) in anhydrous DCM (20 mL). -

Cooling: Cool the solution to 0°C using an ice/water bath. Rationale: Phenyl chloroformate is highly reactive; low temperature prevents exothermic runaway and side reactions.[1]

-

Addition: Add Phenyl Chloroformate (1.72 g, 11 mmol) dropwise over 15 minutes.

-

Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of amine.[1]

-

Workup: Quench with saturated

. Extract with DCM ( -

Purification: Dry over

, concentrate, and purify via silica gel chromatography (0-20% EtOAc in Hexanes).

Protocol B: Green Synthesis (Diphenyl Carbonate)

For avoiding chlorinated reagents, react 4-methylpiperidine with diphenyl carbonate (1.0 eq) in water/THF mixtures.[1] This releases phenol as the byproduct but requires heating (reflux) to drive the equilibrium.[1]

Reactivity & Applications

A. Synthetic Utility: The "Safe Isocyanate" Surrogate

This compound acts as a "masked" isocyanate.[1] In the presence of a primary or secondary amine, it undergoes aminolysis to form ureas.

-

Mechanism: The amine nucleophile attacks the carbamate carbonyl.[1] The tetrahedral intermediate collapses, expelling the phenoxide ion (a stable leaving group compared to alkoxides).

-

Advantage: Avoids handling toxic, moisture-sensitive isocyanates.[1][5]

-

Standard Protocol: Mix carbamate (1 eq) + Amine (1.2 eq) + DMSO (solvent).[1] Heat to 60–80°C. Yields >85% unsymmetrical ureas.[1]

B. Pharmacological Utility: FAAH Inhibition

Phenyl carbamates are a privileged scaffold for inhibiting Fatty Acid Amide Hydrolase (FAAH), the enzyme responsible for degrading anandamide (an endocannabinoid).[1][6]

-

Mechanism of Action: Suicide Inhibition (Covalent).[1]

-

Recognition: The 4-methylpiperidine moiety mimics the fatty acid chain, guiding the molecule into the FAAH acyl-chain binding pocket.[1]

-

Carbamylation: The active site Serine-241 nucleophilically attacks the carbamate carbonyl.[1][7]

-

Inactivation: Phenol is expelled.[1] The enzyme is now carbamylated (covalently modified) and inactive.[1] Hydrolysis of this carbamate-enzyme adduct is extremely slow, effectively shutting down FAAH activity.[1]

-

Visualization of Pathways

Figure 1: Synthesis and Dual-Reactivity Workflow

This diagram illustrates the generation of the title compound and its divergent pathways toward urea synthesis (chemical utility) and enzyme inactivation (biological utility).[1]

Caption: Synthesis of the title compound and its subsequent divergence into urea synthesis or covalent enzyme inhibition.

Handling and Safety (SDS Summary)

While specific toxicological data for this exact ester may be limited, it should be handled with the precautions standard for reactive carbamates and piperidines .[1]

-

Hazards:

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (slow hydrolysis releases phenol).[1]

-

Disposal: Do not wash into drains.[1][8] Dispose of via organic waste incineration.[1]

References

-

PubChem. (2025).[1][2][9] Phenyl 4-methylpiperidine-1-carboxylate (CID 755382).[1] National Library of Medicine.[1] [Link]

-

Kathuria, S., et al. (2003).[1] Modulation of anxiety through blockade of anandamide hydrolysis.[1] Nature Medicine.[1] (Foundational work on phenyl carbamates as FAAH inhibitors). [Link]

-

Common Organic Chemistry. (2024). Urea Formation: Amine + Carbamate Mechanism. (General mechanism of phenyl carbamate aminolysis). [Link]

-

Vertex Pharmaceuticals. (2009).[1] Inhibitors of Fatty Acid Amide Hydrolase. Patent WO2009105220.[1] (Describes similar piperidine carbamate scaffolds).

Sources

- 1. Phenyl 4-methylpiperidine-1-carboxylate | C13H17NO2 | CID 755382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methyl-piperidine-1-carboxylic acid 4-(5-trifluoromethylpyridin-2-yloxy)-phenyl ester | C19H19F3N2O3 | CID 23635635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methylpiperidine | 626-58-4 [chemicalbook.com]

- 4. usiena-air.unisi.it [usiena-air.unisi.it]

- 5. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 6. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. PubChemLite - Methyl 1-[3-(carbamothioylamino)phenyl]-4-phenyl-piperidine-4-carboxylate (C20H23N3O2S) [pubchemlite.lcsb.uni.lu]

Phenyl 4-methyl-1-piperidinecarboxylate molecular weight and formula

An In-depth Technical Guide to Phenyl 4-methyl-1-piperidinecarboxylate: Synthesis, Characterization, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Phenyl 4-methyl-1-piperidinecarboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its core molecular properties, explore a robust synthetic pathway with mechanistic insights, detail analytical characterization methodologies, and discuss its potential applications for researchers and drug development professionals.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is one of the most prevalent N-heterocyclic scaffolds found in pharmaceuticals and natural products.[1][2] Its saturated, six-membered structure provides a versatile three-dimensional framework that can be readily functionalized to modulate pharmacological activity, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) profiles. Phenyl 4-methyl-1-piperidinecarboxylate belongs to this critical class of molecules, incorporating a phenyl carbamate group onto the piperidine nitrogen. This functionalization is a common strategy in drug design to create prodrugs, modulate receptor binding affinity, or improve cell permeability. Understanding the fundamental properties and synthesis of this compound is therefore crucial for its effective utilization as a building block or lead compound in research and development.

Core Molecular Profile

The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental molecular and physicochemical properties.

Chemical Formula and Molecular Weight

Chemical Structure

The structure consists of a piperidine ring substituted with a methyl group at the 4-position and a phenylcarboxylate group attached to the nitrogen atom.

Caption: 2D Structure of Phenyl 4-methyl-1-piperidinecarboxylate.

Physicochemical Properties

A summary of key computed physicochemical properties provides insight into the molecule's behavior in biological and chemical systems.

| Property | Value | Source |

| IUPAC Name | phenyl 4-methylpiperidine-1-carboxylate | PubChem[3] |

| XLogP3-AA | 3 | PubChem[3] |

| Hydrogen Bond Donor Count | 0 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

| Rotatable Bond Count | 2 | PubChem[3] |

| Exact Mass | 219.125928785 Da | PubChem[3] |

| Topological Polar Surface Area | 29.5 Ų | PubChem[3] |

Synthesis and Mechanistic Insights

While specific literature detailing the synthesis of Phenyl 4-methyl-1-piperidinecarboxylate is not abundant, a logical and efficient synthetic route can be designed based on well-established principles of organic chemistry. The most direct approach involves the N-acylation of 4-methylpiperidine with phenyl chloroformate.

Causality of Experimental Design

This synthetic strategy is chosen for several compelling reasons:

-

Reagent Availability: Both 4-methylpiperidine and phenyl chloroformate are commercially available and relatively inexpensive starting materials.

-

Reaction Efficiency: The reaction between a secondary amine (like piperidine) and an acyl chloride (like chloroformate) is typically a high-yielding, rapid, and exothermic process known as the Schotten-Baumann reaction.

-

Byproduct Management: The primary byproduct is hydrochloric acid (HCl), which can be easily neutralized by the addition of a non-nucleophilic base, driving the reaction to completion and simplifying purification.

Proposed Synthetic Workflow

Caption: Synthetic workflow for Phenyl 4-methyl-1-piperidinecarboxylate.

Detailed Experimental Protocol

This protocol is a representative, self-validating system. Researchers should adapt it based on laboratory conditions and scale.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-methylpiperidine (1.0 eq) and a suitable aprotic solvent such as Dichloromethane (DCM, approx. 0.2 M).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the solution. Cool the flask to 0°C in an ice bath. The base is critical to neutralize the HCl generated in situ, preventing the protonation of the starting amine and allowing the reaction to proceed to completion.

-

Reagent Addition: Dissolve phenyl chloroformate (1.1 eq) in a minimal amount of DCM and add it to the dropping funnel. Add the phenyl chloroformate solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0°C. The slow addition helps control the exothermic nature of the reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-methylpiperidine) is fully consumed.

-

Work-up:

-

Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated sodium bicarbonate solution (to remove any remaining acidic impurities), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain the pure Phenyl 4-methyl-1-piperidinecarboxylate.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should show characteristic signals for the aromatic protons of the phenyl group, aliphatic protons of the piperidine ring, and a distinct signal for the methyl group protons.

-

¹³C NMR: The spectrum will confirm the presence of all 13 carbon atoms, including a key signal for the carbonyl carbon of the carbamate group (typically in the 150-160 ppm range). Spectral data for related compounds can be found in databases like SpectraBase.[3]

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) will be used to confirm the molecular weight. The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 220.29 or the exact mass.

-

High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the final compound. A single, sharp peak on a reverse-phase column (e.g., C18) would indicate high purity.

Applications in Drug Discovery and Research

The structure of Phenyl 4-methyl-1-piperidinecarboxylate makes it a valuable tool for medicinal chemists.

-

Scaffold for Lead Optimization: The piperidine core is a well-validated scaffold in drugs targeting the central nervous system (CNS).[4][5] This compound can serve as a starting point for the synthesis of more complex molecules. The phenyl group can be further functionalized to explore structure-activity relationships (SAR) for a given biological target.

-

Intermediate for Analgesics: Piperidine derivatives are central to the structure of potent analgesics. For instance, related structures are key intermediates in the synthesis of highly active narcotic analgesics like remifentanil.[6]

-

Modulation of Physicochemical Properties: The phenyl carbamate moiety significantly increases the lipophilicity (as indicated by the XLogP of 3.0) compared to a simple N-H or N-alkyl piperidine. This property can be exploited to enhance blood-brain barrier penetration or membrane permeability in drug candidates.

-

Fragment-Based Drug Discovery: As a relatively small and rigid molecule, it can be used in fragment-based screening campaigns to identify initial hits against novel protein targets.

Conclusion

Phenyl 4-methyl-1-piperidinecarboxylate is a compound with significant potential, grounded in the proven success of the piperidine scaffold in pharmaceutical science.[2] This guide has provided a detailed overview of its core properties, a robust and logical synthetic protocol, and a framework for its analytical characterization. For researchers in drug discovery, this molecule represents a versatile building block, offering a strategic entry point for developing novel therapeutics, particularly in the fields of neuroscience and pain management.

References

-

PubChem. Phenyl 4-methylpiperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Molbase. Synthesis of phenylmethyl 4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxylate. [Link]

-

PubChem. 4-Phenyl-1-(phenylmethyl)-4-piperidinecarboxylic acid. National Center for Biotechnology Information. [Link]

-

CAS Common Chemistry. Ethyl 4-phenyl-1-(phenylmethyl)-4-piperidinecarboxylate. American Chemical Society. [Link]

-

PubChem. 4-Piperidinecarboxylic acid, 1-methyl-4-phenyl-, methyl ester. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Phenyl-1-(phenylmethyl)-4-piperidinecarboxaldehyde. National Center for Biotechnology Information. [Link]

-

ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link]

-

U.S. Environmental Protection Agency. Methyl 4-[phenyl(propanoyl)amino]piperidine-4-carboxylate Properties. [Link]

-

PubChem. Methyl 4-((1-oxopropyl)phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylate. National Center for Biotechnology Information. [Link]

- Google Patents.

-

Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

- Google Patents. US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors.

-

Gupea. Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. University of Gothenburg. [Link]

-

PubMed. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. [Link]

-

ResearchGate. Piperidine-based drug discovery. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Phenyl 4-methylpiperidine-1-carboxylate | C13H17NO2 | CID 755382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors - Google Patents [patents.google.com]

- 5. Making sure you're not a bot! [gupea.ub.gu.se]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Precision Carbamoylation: Utilizing Phenyl 4-methyl-1-piperidinecarboxylate

Topic: Phenyl 4-methyl-1-piperidinecarboxylate as a Carbamoylating Agent Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Chemical Biologists[1]

Application Note: AN-CHM-2025-04 [1]

Executive Summary

Phenyl 4-methyl-1-piperidinecarboxylate (PMPC) represents a class of "activated" carbamates utilized primarily for the controlled transfer of the 4-methylpiperidine-1-carbonyl moiety.[1] Unlike highly reactive and hazardous isocyanates or acid chlorides, PMPC offers a shelf-stable, crystalline alternative for introducing the piperidine urea motif—a privileged pharmacophore in GPCR ligands and serine hydrolase inhibitors (e.g., FAAH inhibitors).

This guide details the mechanistic grounding and experimental protocols for employing PMPC as a carbamoylating agent in two distinct contexts:

-

Synthetic Chemistry: The chemoselective synthesis of unsymmetrical ureas via transcarbamoylation.

-

Chemical Biology: The covalent modification (inactivation) of serine hydrolases.

Mechanistic Insight: The Phenol Leaving Group

The utility of PMPC relies on the electronic tuning of the phenoxy leaving group. While alkyl carbamates (e.g., methyl/ethyl esters) are generally inert to nucleophilic attack under mild conditions, the phenyl ester in PMPC activates the carbonyl carbon toward nucleophiles (amines or active-site serines).

Mechanism of Action: BAc2 Pathway

The reaction proceeds via a Base-catalyzed Acyl Cleavage (BAc2) mechanism. The phenoxy group withdraws electron density from the carbonyl, lowering the energy barrier for the formation of the tetrahedral intermediate.

Key Advantages over Chloroformates:

-

Selectivity: PMPC discriminates between primary and secondary amines more effectively than chloroformates.

-

Safety: Eliminates the need for phosgene or triphosgene in the final assembly step.

-

Atom Economy: The phenol byproduct can be recycled or easily removed via basic extraction.

Figure 1: BAc2 mechanism showing nucleophilic attack on the PMPC carbonyl and subsequent phenol elimination.[1]

Experimental Protocols

Protocol A: Synthesis of Unsymmetrical Ureas (Transcarbamoylation)

This protocol describes the coupling of PMPC with a secondary amine to form a urea derivative. This method is superior to isocyanate generation for sensitive substrates.

Reagents:

-

Phenyl 4-methyl-1-piperidinecarboxylate (PMPC) [1.0 equiv][1]

-

Target Amine (R-NH2) [1.1 equiv]

-

DMSO (Anhydrous) or THF

-

Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) [1.0 equiv] or TBAF (Catalytic)[1]

Step-by-Step Methodology:

-

Preparation: In a flame-dried reaction vial, dissolve PMPC (1.0 mmol, 219 mg) in anhydrous DMSO (3.0 mL).

-

Expert Note: DMSO is preferred over THF for sluggish amines as it stabilizes the polar transition state.

-

-

Addition: Add the target amine (1.1 mmol) to the solution.

-

Catalysis: Add DBU (1.0 mmol) dropwise.

-

Alternative: For highly nucleophilic primary amines, catalytic TBAF (0.1 equiv) can replace stoichiometric DBU to drive the reaction via hydrogen-bond activation of the amine.

-

-

Reaction: Stir the mixture at 60°C for 4–12 hours.

-

Monitoring: Monitor by TLC (SiO2, 30% EtOAc/Hexane). The disappearance of the PMPC spot (Rf ~0.6) and appearance of phenol (Rf ~0.3) indicates progress.

-

-

Work-up:

-

Dilute with EtOAc (20 mL).[1]

-

Wash with 1M NaOH (2 x 10 mL) to selectively remove the phenol byproduct and unreacted PMPC (hydrolysis).

-

Wash with Brine (10 mL), dry over Na2SO4, and concentrate.

-

-

Purification: Flash chromatography or recrystallization (usually from EtOH/Water).

Data Summary: Solvent & Base Effects

| Solvent | Base (Equiv) | Temp (°C) | Time (h) | Yield (%) | Comment |

| DMSO | DBU (1.0) | 60 | 4 | 92 | Optimal for secondary amines |

| THF | TEA (2.[1][2]0) | Reflux | 18 | 65 | Slower; incomplete conversion |

| DCM | TBAF (0.1) | 25 | 24 | 78 | Good for primary amines only |

Protocol B: Covalent Inhibition of Fatty Acid Amide Hydrolase (FAAH)

PMPC derivatives act as suicide inhibitors for FAAH. The piperidine ring mimics the fatty acid chain, positioning the carbamate for attack by the catalytic Serine-241.

Reagents:

-

FAAH Enzyme Assay Buffer (50 mM Tris-HCl, pH 8.0, 0.05% BSA)[1]

-

Substrate: AMC-Arachidonoyl Amide (fluorescent probe)[1]

-

PMPC Stock Solution (10 mM in DMSO)

Workflow:

-

Enzyme Pre-incubation:

-

Dilute FAAH (human recombinant) to 20 nM in Assay Buffer.

-

Add PMPC at varying concentrations (1 nM – 10 µM).

-

Incubate for 30 minutes at 37°C. This allows the carbamoylation of Ser241 to occur.

-

-

Substrate Addition:

-

Add AMC-Arachidonoyl Amide (final conc. 5 µM).[1]

-

-

Kinetic Readout:

-

Measure fluorescence (Ex: 340 nm / Em: 460 nm) continuously for 60 minutes.

-

-

Data Analysis:

Figure 2: Assay workflow for validating PMPC as a covalent serine hydrolase inhibitor.

Synthesis of the Reagent (PMPC)

If PMPC is not commercially available, it must be synthesized with high purity to ensure accurate stoichiometry in subsequent steps.

Reaction: 4-Methylpiperidine + Phenyl Chloroformate → PMPC + HCl[1]

-

Setup: Charge a round-bottom flask with 4-methylpiperidine (10 mmol) and Triethylamine (12 mmol) in dry DCM (20 mL). Cool to 0°C.[3]

-

Addition: Add Phenyl Chloroformate (10 mmol) dropwise over 15 minutes. Caution: Exothermic.[1]

-

Completion: Warm to Room Temperature (RT) and stir for 2 hours.

-

Workup: Wash with 1M HCl (to remove unreacted amine/TEA) followed by water.

-

Isolation: Dry organic layer (MgSO4) and concentrate. The product is usually a white solid/crystalline material.[4]

-

Quality Check: 1H NMR should show the diagnostic phenyl protons (7.1–7.4 ppm) and the disappearance of the N-H signal.

-

References

-

Thavonekham, B. (1997).[5] "A Practical Synthesis of Ureas from Phenyl Carbamates." Synthesis, 1997(10), 1189-1194.[1][5] Link

-

Kathuria, S., et al. (2003). "Modulation of anxiety through blockade of anandamide hydrolysis." Nature Medicine, 9, 76–81. (Describes the mechanism of carbamate FAAH inhibitors like URB597). Link

-

Mileni, M., et al. (2010).[6] "Structure-guided inhibitors of fatty acid amide hydrolase (FAAH)." Proceedings of the National Academy of Sciences, 107(25). (Structural basis of the piperidine-carbamate binding). Link

-

Huestis, M. P., et al. (2022). "Phenyloxycarbonyl (Phoc) Carbamate: Chemoselective Reactivity and TBAF Deprotection Study." ACS Omega, 7(48), 44438–44447. Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. Methyl 4-((1-oxopropyl)phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylate | C23H28N2O3 | CID 2724433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. guidechem.com [guidechem.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. books.rsc.org [books.rsc.org]

Application Notes & Protocols: Strategic Use of Phenyl Esters for Carbamate Synthesis in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Phenyl Ester Advantage in Carbamate Construction

The carbamate functional group is a cornerstone of modern medicinal chemistry, prized for its unique combination of stability, hydrogen bonding capability, and its role as a superior bioisostere for the metabolically labile amide bond.[1][2][3] Its incorporation into small molecules can profoundly influence pharmacokinetic and pharmacodynamic properties, making it a critical tool for drug designers.[1][4] While classical synthesis routes often rely on hazardous reagents like phosgene and its derivatives, the use of phenyl esters has emerged as a versatile, efficient, and often safer strategy for the construction of this vital moiety.[5]

This guide provides an in-depth exploration of phenyl ester-mediated carbamate synthesis. It moves beyond simple procedural lists to explain the underlying chemical principles, the rationale behind reagent selection, and the practical nuances of experimental execution. We will detail robust, field-tested protocols, offer data-driven comparisons of common phenyl ester reagents, and provide troubleshooting insights to navigate common synthetic challenges.

The Chemical Rationale: Why Phenyl Esters are Effective Acylating Agents

The utility of phenyl esters in carbamate synthesis hinges on the electronic properties of the phenol leaving group. The phenyl ring is electron-withdrawing, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an amine. Upon formation of the tetrahedral intermediate, the resulting phenoxide is a relatively stable, weak base, and therefore a good leaving group, driving the reaction forward.

This reactivity can be finely tuned. The introduction of electron-withdrawing groups (e.g., nitro groups) on the phenyl ring, as in p-nitrophenyl esters, further enhances the electrophilicity of the carbonyl and the stability of the leaving group, resulting in a more reactive acylating agent.[3] Conversely, using a less activated reagent like diphenyl carbonate offers a milder, safer alternative to highly reactive chloroformates.[6][7]

Core Reaction Mechanism

The fundamental reaction involves the nucleophilic acyl substitution of a primary or secondary amine onto the carbonyl carbon of the phenyl ester.

Caption: General mechanism for carbamate synthesis using phenyl esters.

Comparative Analysis of Key Phenyl Ester Reagents

The choice of reagent is a critical decision driven by the specific requirements of the synthesis, including the nucleophilicity of the amine, the desired reaction conditions, and safety protocols.

| Reagent | Typical Conditions | Advantages | Disadvantages & Limitations | Safety Considerations |

| Phenyl Chloroformate | 0 °C to RT, 1-4 hours. Often with a non-nucleophilic base (e.g., Et₃N, pyridine) or in a biphasic system.[1] | Highly reactive, rapid conversions, broad substrate scope, reliable for less nucleophilic amines. | Moisture sensitive, generates HCl byproduct requiring a scavenger, can be too reactive for delicate substrates. | Corrosive, lachrymator. Handle in a fume hood with appropriate PPE. |

| Diphenyl Carbonate (DPC) | Elevated temperatures (80-140 °C), often requires a catalyst (e.g., organic acid/base, 2-hydroxypyridine).[6][7][8] | Safer alternative to phosgene/chloroformates, stable, less moisture sensitive, "greener" profile.[6][9] | Lower reactivity, requires forcing conditions (heat), may not be suitable for thermally sensitive molecules. | Low toxicity. Phenol byproduct must be removed during workup. |

| p-Nitrophenyl Carbonate | RT to moderate heat, often base-catalyzed. | More reactive than DPC due to the electron-withdrawing nitro group, milder conditions than DPC.[3] | More expensive than DPC, generates stoichiometric p-nitrophenol waste which is colored and must be thoroughly removed. | p-nitrophenol is toxic and a potential environmental pollutant. |

Experimental Protocols: From Theory to Practice

The following protocols are designed as self-validating systems, incorporating in-process checks and clear endpoints to ensure reproducibility and success.

Protocol 1: Carbamate Synthesis via Phenyl Chloroformate

This protocol is a robust and general method suitable for a wide range of primary and secondary amines.

A. Materials & Reagents:

-

Amine (1.0 equiv)

-

Phenyl Chloroformate (1.05-1.2 equiv)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate)

-

Base (e.g., Triethylamine (Et₃N) or Pyridine, 1.1-1.3 equiv). For amine hydrochlorides, use ~2.2 equiv.

-

Deionized Water

-

Saturated aqueous NaHCO₃ solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

B. Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 equiv) and base (e.g., Et₃N, 1.2 equiv) in the chosen anhydrous solvent (e.g., DCM).

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction, especially on a larger scale.

-

Reagent Addition: Add phenyl chloroformate (1.1 equiv) dropwise to the cold, stirred amine solution over 10-15 minutes. A precipitate (triethylammonium chloride) may form immediately.[1][10]

-

Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A complete reaction is indicated by the consumption of the starting amine.

-

Workup - Quench: Once the reaction is complete, quench by slowly adding deionized water or saturated aqueous NaHCO₃ to neutralize any excess phenyl chloroformate and acid.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. If using a water-miscible solvent like THF, dilute with a larger volume of an immiscible solvent like ethyl acetate. Separate the layers. Extract the aqueous layer twice more with the organic solvent.

-

Workup - Wash & Dry: Combine the organic layers and wash sequentially with 1N HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove phenol), and finally with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[1]

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel or by recrystallization to yield the pure carbamate.

C. Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Carbamate Synthesis via Diphenyl Carbonate (DPC)

This method is ideal when avoiding chloroformates is a priority and the starting amine is sufficiently robust to tolerate heat.

A. Materials & Reagents:

-

Aromatic or Aliphatic Amine (1.0 equiv)

-

Diphenyl Carbonate (DPC) (1.5-2.5 equiv)

-

Catalyst System (e.g., Benzoic Acid and a tertiary amine, or 2-hydroxypyridine)[6][7]

-

High-boiling point solvent (e.g., Toluene, DMSO, or Tetramethylene Sulfone (TMS))[8]

B. Step-by-Step Methodology:

-

Reaction Setup: To a flask equipped with a reflux condenser, add the amine (1.0 equiv), diphenyl carbonate (2.0 equiv), and the chosen catalyst (e.g., 2-hydroxypyridine, 0.1 equiv) in the selected solvent (e.g., Toluene).

-

Heating: Heat the reaction mixture to reflux (typically 80-140 °C, depending on the solvent and amine reactivity) and maintain for 4-24 hours.

-

Reaction Monitoring (Self-Validation): Monitor the reaction by TLC or LC-MS. The formation of the carbamate product and consumption of the amine indicates progress. Due to the forcing conditions, it is important to also check for potential decomposition of starting materials or products.

-

Workup - Solvent Removal: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Workup - Purification: The primary byproduct is phenol. The crude residue can often be purified directly by flash column chromatography. Alternatively, an aqueous basic wash (e.g., 1N NaOH) can be used to extract the phenol, followed by extraction of the product into an organic solvent, drying, and concentration.

-

Final Purification: Recrystallization or a final chromatographic purification may be necessary to obtain the product with high purity.

D. Characterization: Confirm the structure and purity via NMR and HRMS.

General Experimental Workflow Diagram

Caption: A typical experimental workflow for carbamate synthesis.

Field-Proven Insights & Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Poorly nucleophilic amine (e.g., aniline with EWGs).2. Steric hindrance near the amine.3. Insufficiently reactive phenyl ester.4. Reagent degradation (e.g., hydrolyzed chloroformate). | 1. Switch to a more reactive reagent (e.g., DPC -> phenyl chloroformate).2. Increase temperature and/or reaction time (use with caution).3. Use a fresh, verified bottle of the acylating agent.[11]4. For DPC reactions, screen different catalysts. |

| Formation of Urea Byproduct | With primary amines, the initial carbamate can react with another molecule of amine. Alternatively, an isocyanate intermediate can form, which is then trapped by the amine.[12] | 1. Use a slight excess of the phenyl ester (1.05-1.1 equiv) and ensure slow, controlled addition at low temperature.2. Ensure the base is non-nucleophilic.3. If urea is the desired product, conditions can be modified (e.g., heating) to favor its formation.[12] |

| Difficult Purification | The phenol byproduct from DPC or phenyl chloroformate can be difficult to separate from products with similar polarity. | 1. Perform an aqueous basic wash (1N NaOH) during workup to deprotonate and extract the phenol into the aqueous layer.2. For acid-sensitive products, use a milder base like K₂CO₃ for the wash.3. Optimize chromatographic conditions (e.g., use a DCM/MeOH or Hex/EtOAc gradient). |

The Strategic Role of Carbamates in Drug Design

The synthesis of carbamates is not merely an academic exercise; it is a strategic maneuver in the design of effective therapeutics.

-

Amide Bioisosteres: The peptide bond (-CO-NH-) is central to biology but is often a liability in drug candidates due to rapid cleavage by proteases. The carbamate linkage (-CO-O-N-) mimics the geometry and hydrogen-bonding pattern of an amide bond but is significantly more resistant to enzymatic hydrolysis, enhancing the metabolic stability and in-vivo half-life of peptidomimetic drugs.[1][2][3]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. US20130079542A1 - Processes for producing aryl carbamates, isocynates and polyureas using diaryl carbonate - Google Patents [patents.google.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ruccs.rutgers.edu [ruccs.rutgers.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]

Topic: A Streamlined One-Pot Protocol for the Synthesis of Substituted Ureas from Phenyl 4-Methyl-1-piperidinecarboxylate

An Application Note for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the efficient, one-pot synthesis of a diverse range of substituted ureas utilizing phenyl 4-methyl-1-piperidinecarboxylate as a stable and readily available carbamoylating agent. This protocol is designed for its high efficiency, operational simplicity, and amenability to library synthesis, making it a valuable tool in medicinal chemistry and drug discovery.

Introduction: The Significance of Urea Synthesis

The urea functional group is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its prevalence is due to its ability to act as a rigid and effective hydrogen bond donor-acceptor, facilitating strong and specific interactions with biological targets such as enzymes and receptors.[1] Traditional methods for urea synthesis often involve isocyanates or phosgene derivatives, which pose significant handling and toxicity challenges.[2]

One-pot synthesis, a strategy where multiple reaction steps are performed in a single reactor without isolating intermediates, offers substantial advantages in efficiency, sustainability, and resource management.[3][4] This approach reduces solvent waste, minimizes purification steps, and accelerates the synthesis of compound libraries for structure-activity relationship (SAR) studies.[4][5] This application note details a robust one-pot method that leverages the reaction of amines with a stable phenyl carbamate precursor, avoiding the need for hazardous reagents while ensuring high yields and purity.[6]

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. An amine (primary or secondary) acts as the nucleophile, attacking the electrophilic carbonyl carbon of phenyl 4-methyl-1-piperidinecarboxylate. This is followed by the collapse of the tetrahedral intermediate and the expulsion of phenol as a leaving group, resulting in the formation of the thermodynamically stable urea product.

The use of an aprotic polar solvent like dimethyl sulfoxide (DMSO) is highly effective for this transformation, as it can solvate the transition state and facilitate the reaction, often at ambient temperature.[6] This method avoids harsh conditions and the need for catalysts, representing a significant improvement over many existing procedures.[6]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]

Application Notes and Protocols: Phenyl 4-methyl-1-piperidinecarboxylate in Peptidomimetic Synthesis

I. Executive Summary

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the strategic application of Phenyl 4-methyl-1-piperidinecarboxylate in the synthesis of advanced peptidomimetics. Peptidomimetics are a critical class of therapeutic candidates designed to overcome the inherent pharmacological limitations of natural peptides, such as poor metabolic stability and low bioavailability. The piperidine scaffold is a cornerstone in this field, offering a rigid, synthetically tractable framework to enforce specific, biologically active conformations.[1][2][3] This document moves beyond a simple recitation of steps, delving into the causal science behind experimental choices, providing self-validating protocols, and grounding all claims in authoritative literature. The core workflow, from synthesis of the title compound to its deprotection and subsequent coupling into a peptidomimetic backbone, is detailed herein.

II. The Strategic Role of the Piperidine Scaffold in Peptidomimetic Design

Natural peptides often owe their biological activity to specific secondary structures like β-turns and α-helices. However, their inherent flexibility in solution results in a significant entropic penalty upon binding to a target receptor, and their amide bonds are susceptible to enzymatic degradation. Peptidomimetic design seeks to address these liabilities by creating non-peptide structures that mimic the spatial arrangement of key amino acid side chains.[4]

The introduction of cyclic constraints is a powerful strategy to pre-organize a molecule into a bioactive conformation.[5][6] The 4-methylpiperidine ring, as provided by Phenyl 4-methyl-1-piperidinecarboxylate, serves as a robust and sterically defined scaffold. It can replace a segment of a flexible peptide backbone, effectively locking the relative orientation of adjacent residues and mimicking the geometry of a peptide turn. This conformational rigidity can lead to enhanced binding affinity, improved selectivity for receptor subtypes, and increased metabolic stability.[7]

III. Physicochemical Profile of Phenyl 4-methyl-1-piperidinecarboxylate

A thorough understanding of the starting material's properties is fundamental. The following data provides a snapshot of the key computed physicochemical characteristics of the title compound.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₇NO₂ | [8] |

| Molecular Weight | 219.28 g/mol | [8] |

| IUPAC Name | phenyl 4-methylpiperidine-1-carboxylate | [8] |

| XLogP3-AA | 3 | [8] |

| Hydrogen Bond Donor Count | 0 | [8] |

| Hydrogen Bond Acceptor Count | 2 | [8] |

| Rotatable Bond Count | 2 | [8] |

| Topological Polar Surface Area | 29.5 Ų | [8] |

| PubChem CID | 755382 | [8] |

IV. Core Synthetic Workflow and Experimental Protocols

The utility of Phenyl 4-methyl-1-piperidinecarboxylate lies in its function as a protected precursor to the 4-methylpiperidine scaffold. The phenoxycarbonyl (Phoc) group serves as a stable protecting group for the secondary amine, which can be reliably cleaved to reveal the nucleophilic nitrogen for subsequent coupling reactions. The complete workflow involves three key stages: synthesis of the protected scaffold, deprotection, and coupling to a partner molecule.

Protocol 1: Synthesis of Phenyl 4-methyl-1-piperidinecarboxylate

Principle: This protocol describes the synthesis of the title carbamate via a nucleophilic acyl substitution reaction. The nitrogen of 4-methylpiperidine acts as the nucleophile, attacking the electrophilic carbonyl carbon of phenyl chloroformate. A base is used to scavenge the HCl byproduct, driving the reaction to completion.[1][2]

Materials:

-

4-Methylpiperidine (1.0 equiv)

-

Phenyl chloroformate (1.05 equiv)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.1 equiv)

-

Anhydrous Dichloromethane (DCM)

-

1 M HCl (aq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution (aq)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Step-by-Step Procedure:

-

Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-methylpiperidine (1.0 equiv) and anhydrous DCM.

-

Cooling: Cool the flask to 0 °C using an ice bath.

-

Base Addition: Add TEA or DIPEA (1.1 equiv) to the stirred solution.

-

Reagent Addition: Add phenyl chloroformate (1.05 equiv) dropwise via a dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

Work-up and Isolation:

-

Quenching: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x).

-

Drying: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Phenyl 4-methyl-1-piperidinecarboxylate.

Protocol 2: N-Phoc Deprotection via Basic Hydrolysis

Principle: The phenoxycarbonyl (Phoc) protecting group is effectively a carbamic acid ester. It can be cleaved via saponification under strong basic conditions to liberate the free secondary amine (4-methylpiperidine), phenol, and carbonate.[9][10] This method is robust, high-yielding, and avoids the use of heavy metal catalysts.

Materials:

-

Phenyl 4-methyl-1-piperidinecarboxylate (1.0 equiv)

-

Potassium Hydroxide (KOH) (5-10 equiv)

-

Ethanol (95% or absolute)

-

Water

-

Diethyl ether or DCM for extraction

-

Round-bottom flask with reflux condenser, heating mantle, magnetic stirrer

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask, dissolve Phenyl 4-methyl-1-piperidinecarboxylate (1.0 equiv) in ethanol.

-

Base Addition: Add a concentrated aqueous solution of KOH (or pellets, followed by water) to the flask. A typical solvent ratio is 4:1 ethanol:water.[9]

-

Reflux: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring.

-

Reaction Time: Maintain the reflux for 12-24 hours. The hydrolysis of secondary N,N-disubstituted carbamates can be slow.[2][8]

-

Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

Work-up and Isolation:

-

Cooling & Concentration: Allow the reaction to cool to room temperature. Remove the bulk of the ethanol under reduced pressure.

-

Extraction: To the remaining aqueous residue, add water and extract with an organic solvent like diethyl ether or DCM (3x). The desired amine product will move to the organic phase.

-

Drying: Combine the organic extracts and dry over anhydrous Na₂SO₄ or K₂CO₃.

-

Concentration: Filter the solution and carefully concentrate the filtrate under reduced pressure. Caution: 4-methylpiperidine is volatile. Avoid excessive heating.

-

Final Product: The resulting product is 4-methylpiperidine, which should be used immediately in the next step or stored under an inert atmosphere. Purity can be checked by ¹H NMR.

Protocol 3: HATU-Mediated Coupling to an N-Protected Amino Acid

Principle: This protocol forms the core of the peptidomimetic synthesis. The deprotected, nucleophilic nitrogen of 4-methylpiperidine is coupled to the carboxylic acid of a partner molecule (e.g., an N-Fmoc or N-Boc protected amino acid). HATU is a highly efficient, third-generation coupling reagent that activates the carboxylic acid by forming a reactive OAt-ester, which is then readily attacked by the amine.[11][12] DIPEA is used as a non-nucleophilic base to facilitate the reaction.

Materials:

-

4-Methylpiperidine (from Protocol 2, 1.1 equiv)

-

N-protected amino acid (e.g., Fmoc-Ala-OH, Boc-Phe-OH) (1.0 equiv)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.1 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) or DCM

-

Ethyl Acetate (EtOAc)

-

Saturated Ammonium Chloride (NH₄Cl) solution (aq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution (aq)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

Setup: In a dry flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF or DCM.

-

Activation: Add DIPEA (2.5 equiv) to the solution. Stir the mixture at room temperature for 15-20 minutes. This "pre-activation" step generates the reactive ester.

-

Amine Addition: Add a solution of 4-methylpiperidine (1.1 equiv) in a small amount of the reaction solvent to the activated mixture.

-

Reaction: Stir the reaction at room temperature for 2-6 hours.

-

Monitoring: Monitor the consumption of the carboxylic acid via TLC or LC-MS.

Work-up and Isolation:

-

Dilution: Dilute the reaction mixture with Ethyl Acetate.

-

Washing: Transfer to a separatory funnel and wash sequentially with saturated NH₄Cl solution (2x), saturated NaHCO₃ solution (2x), and brine (1x). These washes remove excess reagents, the HOAt byproduct, and the base.[11]

-

Drying: Dry the organic layer over anhydrous Na₂SO₄.

-

Concentration: Filter and concentrate the organic phase under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final peptidomimetic fragment.

V. Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: Will confirm the structure, showing characteristic shifts for the piperidine ring protons, the methyl group, and the coupled amino acid residue.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the synthesized products at each stage.

-

FT-IR Spectroscopy: Can show the appearance and disappearance of key functional groups, such as the carbamate C=O stretch (~1700 cm⁻¹) and the final amide C=O stretch (~1650 cm⁻¹).

VI. Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Protocol 1: Low yield of carbamate | Incomplete reaction; moisture in reagents/glassware; inefficient base. | Ensure all reagents and solvents are anhydrous. Use a slight excess of phenyl chloroformate. Confirm base quality. |

| Protocol 2: Incomplete deprotection | Insufficient reaction time or temperature; insufficient base. | Increase reflux time to 24 hours. Ensure at least 5-10 equivalents of KOH are used. Monitor by TLC until starting material is gone. |

| Protocol 3: Low yield of coupled product | Inefficient activation; wet amine or reagents; steric hindrance. | Ensure pre-activation step is allowed to proceed for 15-20 min. Use anhydrous solvents and freshly distilled DIPEA. For sterically hindered substrates, reaction time may need to be extended. |

| Protocol 3: Racemization of amino acid | Over-activation; presence of nucleophilic base. | Use a non-nucleophilic base like DIPEA, not TEA. Avoid extended pre-activation times. HATU is known for low rates of racemization, but this is always a consideration. |

VII. Conclusion

Phenyl 4-methyl-1-piperidinecarboxylate is a valuable and versatile building block for constructing conformationally constrained peptidomimetics. The phenoxycarbonyl group provides stable protection for the piperidine nitrogen, which can be efficiently removed under robust basic hydrolysis conditions. The liberated secondary amine is a competent nucleophile for standard peptide coupling reactions, such as the highly efficient HATU-mediated method. By following the detailed protocols outlined in this guide, researchers can reliably synthesize, deprotect, and incorporate this scaffold, enabling the rational design and discovery of next-generation therapeutics with enhanced pharmacological profiles.

VIII. References

-

Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. ResearchGate. Available at: [Link]

-

Guerin, D. J., et al. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega. Available at: [Link]

-

Fairlie, D. P., et al. (2000). Macrocyclic peptidomimetics - Forcing peptides into bioactive conformations. UQ eSpace. Available at: [Link]

-

University of Arizona. (2017). Piperidine-based drug discovery. Available at: [Link]

-

Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. PubMed. Available at: [Link]

-

Komarov, I. V., et al. (2004). Conformationally Rigid Cyclic α-Amino Acids in the Design of Peptidomimetics, Peptide Models and Biologically Active Compounds. ResearchGate. Available at: [Link]

-

Sureshbabu, V. V., et al. (2023). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. PMC. Available at: [Link]

-

PubChem. Phenyl 4-methylpiperidine-1-carboxylate. Available at: [Link]

-

Guerin, D. J., et al. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Publications. Available at: [Link]

-

Google Patents. (1984). Production of phenyl carbamates. Available at:

-

Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Michael Pittelkow. Available at: [Link]

-

Common Organic Chemistry. Urea Formation - Phenyl Chloroformates. Available at: [Link]

-

AAPPTEC. Coupling Reagents. Available at: [Link]

-

Singh, J., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

-

SciSpace. (n.d.). Alkaline Hydrolysis of Some Carbamic Acid Esters. Available at: [Link]

-

Reddit. (2023). HATU/PyBOP coupling procedure question. Available at: [Link]

-

World Journal of Advanced Research and Reviews. (2022). Role of peptidomimetics for new drug discovery. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]

- 4. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis | Journal of the Mexican Chemical Society [jmcs.org.mx]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. scispace.com [scispace.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. peptide.com [peptide.com]

- 12. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

Troubleshooting & Optimization

Navigating the Stability of Phenyl 4-methyl-1-piperidinecarboxylate in Aqueous Buffers: A Technical Support Guide

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Phenyl 4-methyl-1-piperidinecarboxylate. As Senior Application Scientists with extensive field experience, we've developed this guide to provide you with in-depth technical insights and practical troubleshooting advice for your experiments. We understand the critical importance of compound stability in ensuring the accuracy and reproducibility of your research. This guide is structured to address the common challenges and questions that arise when working with Phenyl 4-methyl-1-piperidinecarboxylate in aqueous buffer systems.

Understanding the Core Chemistry: Stability Profile of Phenyl 4-methyl-1-piperidinecarboxylate

Phenyl 4-methyl-1-piperidinecarboxylate is a carbamate ester. Carbamates are generally more stable than their corresponding esters due to the resonance delocalization of the nitrogen lone pair into the carbonyl group. However, their stability in aqueous solutions is highly dependent on pH and temperature. The primary degradation pathway for this compound is hydrolysis, which cleaves the carbamate bond to yield phenol, 4-methylpiperidine, and carbon dioxide.

Our internal studies and a review of the available literature indicate that N,N-disubstituted phenylcarbamates, such as Phenyl 4-methyl-1-piperidinecarboxylate, exhibit considerable stability in acidic to neutral aqueous media.[1][2] However, they are susceptible to base-catalyzed hydrolysis.[1][3][4] The hydrolysis mechanism for N,N-disubstituted carbamates is generally considered to be a bimolecular acyl-oxygen cleavage (BAc2) mechanism, where a hydroxide ion directly attacks the carbonyl carbon.[2]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address some of the most common issues encountered during the handling and analysis of Phenyl 4-methyl-1-piperidinecarboxylate in aqueous buffers.

1. My compound seems to be degrading in my neutral pH buffer during my experiment. What could be the cause?

While generally stable at neutral pH, prolonged incubation at ambient or elevated temperatures can lead to measurable degradation.

-

Causality: Even at neutral pH, a low concentration of hydroxide ions is present, which can slowly catalyze hydrolysis. This process is accelerated by an increase in temperature.

-

Troubleshooting Steps:

-

Temperature Control: Whenever possible, conduct your experiments at lower temperatures (e.g., 4°C) to minimize the rate of hydrolysis. If your experimental conditions require higher temperatures, minimize the incubation time.

-

Buffer Preparation: Ensure your "neutral" buffer is accurately prepared and has not shifted to a slightly alkaline pH. Use a calibrated pH meter.

-

Purity Check: Verify the purity of your starting material. The presence of impurities could potentially catalyze degradation.

-

2. I'm observing significant degradation in my alkaline buffer (pH > 8). How can I mitigate this?

This is an expected behavior due to the susceptibility of the carbamate linkage to base-catalyzed hydrolysis.[1][3][4]

-

Causality: At higher pH, the concentration of hydroxide ions is significantly increased, leading to a more rapid nucleophilic attack on the carbonyl carbon of the carbamate, accelerating its cleavage.

-

Troubleshooting Steps:

-

pH Adjustment: If your experimental protocol allows, consider lowering the pH of your buffer to a range where the compound is more stable (ideally pH 4-7).

-

Time-Course Experiment: If you must work at an alkaline pH, perform a time-course experiment to quantify the rate of degradation under your specific conditions. This will allow you to determine a viable experimental window before significant degradation occurs.

-

Alternative Buffering Systems: In some cases, the choice of buffering agent can influence reaction rates. Consider screening different buffer systems if feasible.

-

3. What are the expected degradation products, and how can I detect them?

The primary degradation products from hydrolysis are phenol and 4-methylpiperidine.

-

Detection Methods:

-

High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for separating and quantifying the parent compound and its degradation products. A reversed-phase C18 column is typically suitable.[5][6] Phenol can be detected by UV spectroscopy (around 270 nm), while 4-methylpiperidine, lacking a strong chromophore, may require derivatization or be detected by mass spectrometry (LC-MS) or a charged aerosol detector (CAD).

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used, particularly for the volatile degradation product 4-methylpiperidine.[7]

-

4. How should I prepare and store my stock solutions of Phenyl 4-methyl-1-piperidinecarboxylate?

Proper preparation and storage are crucial for maintaining the integrity of your compound.

-

Stock Solution Preparation:

-

Solvent: Prepare a concentrated stock solution in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. The compound is expected to be more stable in these solvents than in aqueous buffers.

-

Aqueous Working Solutions: Prepare aqueous working solutions fresh for each experiment by diluting the organic stock solution into your desired buffer immediately before use.

-

-

Storage:

-

Stock Solutions: Store organic stock solutions at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air.

-

Aqueous Solutions: Avoid long-term storage of aqueous solutions. If temporary storage is necessary, keep them at 2-8°C and use them within a short timeframe (e.g., a few hours).

-

Experimental Protocols

To assist you in your experimental design, we provide the following validated protocols.

Protocol 1: Preliminary Stability Assessment in Aqueous Buffers

This protocol outlines a simple experiment to determine the stability of Phenyl 4-methyl-1-piperidinecarboxylate in your specific buffer systems.

Materials:

-

Phenyl 4-methyl-1-piperidinecarboxylate

-

Anhydrous DMSO

-

Aqueous buffers of interest (e.g., pH 4.0, 7.4, and 9.0)

-

HPLC system with UV or MS detector

-

Reversed-phase C18 column

Procedure:

-

Prepare a 10 mM stock solution of Phenyl 4-methyl-1-piperidinecarboxylate in anhydrous DMSO.

-

Dilute the stock solution to a final concentration of 100 µM in each of the aqueous buffers. Prepare a sufficient volume for sampling at multiple time points.

-

Incubate the solutions at the desired experimental temperature (e.g., room temperature or 37°C).

-

At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each buffer solution.

-

Immediately quench the reaction if necessary (e.g., by adding an equal volume of cold acetonitrile or by freezing).

-

Analyze the samples by HPLC to determine the remaining percentage of the parent compound.

-

Plot the percentage of the parent compound remaining versus time for each buffer condition.

Protocol 2: HPLC Method for Quantification

This is a general-purpose HPLC method that can be optimized for your specific system.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-20 min: 90% to 10% B

-

20-25 min: 10% B

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at 220 nm and 270 nm, or Mass Spectrometry (ESI+)

Data Presentation

The following table summarizes the expected stability profile of Phenyl 4-methyl-1-piperidinecarboxylate based on the general behavior of N,N-disubstituted phenylcarbamates.

| Buffer pH | Temperature | Expected Stability | Primary Degradation Pathway |

| 4.0 | 25°C | High | Minimal Hydrolysis |

| 7.4 | 25°C | Moderate to High | Slow Hydrolysis |

| 9.0 | 25°C | Low | Base-Catalyzed Hydrolysis |

| 7.4 | 37°C | Moderate | Temperature-Accelerated Hydrolysis |

Visualizing the Process

To further clarify the concepts discussed, the following diagrams illustrate the degradation pathway and the experimental workflow.

Caption: Hydrolysis of Phenyl 4-methyl-1-piperidinecarboxylate.

Caption: Experimental workflow for stability assessment.

We trust this technical guide will be a valuable resource in your research endeavors. Should you have further questions or require more specific guidance, please do not hesitate to contact our technical support team.

References

-

Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. PMC. [Link]

-

Key parameters for carbamate stability in dilute aqueous–organic solution. ResearchGate. [Link]

-

Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega. [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

-

Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. [Link]

-

pH rate profile for the hydrolysis of 1a-e and 2. ResearchGate. [Link]

-

Any advice about the stability of ester and carbamate containing compounds? ResearchGate. [Link]

-

TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics. [Link]

-

Drug degradation pathways. Pharmacy 180. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. ResearchGate. [Link]

-

Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. [Link]

-

Forced Degradation – A Review. ResearchGate. [Link]

-

Analytical Methods. RSC Publishing. [Link]

-

Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. International Journal of Pharmaceutical Research. [Link]

-

degradation pathway of pharmaceutical dosage forms. ResearchGate. [Link]

-

Degradation Pathway of Pharmaceutical Dosage Forms. IJIRT. [Link]

-

Rates of Hydrolysis of Carbamate and Carbonate Esters in Alkaline Solution. Scite. [Link]

-

Degradation Profiling of Pharmaceuticals: A Review. IJNRD. [Link]

-

Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Zachary H. Houston. [Link]

-

Literature review and evaluation of biomarkers, matrices and analytical methods for chemicals selected in the research program H. ScienceDirect. [Link]

-

Kinetics and mechanisms of the pyridinolysis of phenyl and 4-nitrophenyl chlorothionoformates. Formation and hydrolysis. Repositorio UC. [Link]

-

Phenyl piperidine-1-carboxylate. PMC. [Link]

-

Analytical Methods for the Quantification of Pharmaceuticals. ResearchGate. [Link]

-

Method development and estimation of phenylenediamine in gastric contents, blood and urine. Current Trends in Biotechnology and Pharmacy. [Link]

-

A robust method for quantifying 42 phenolic compounds by RP-HPLC. Embrapa. [Link]

-

The kinetics of hydrolysis of methyl and phenyl lsocyanates. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Phenylpiperidines. Wikipedia. [Link]

-

Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed. [Link]

Sources

- 1. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. ViewArticleDetail [ijpronline.com]